molecular formula C7H7ClFN3 B1426741 6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine CAS No. 1311275-34-9

6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine

Cat. No. B1426741
CAS RN: 1311275-34-9
M. Wt: 187.6 g/mol
InChI Key: YXYSFBRZZUPNNY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine is represented by the formula C₇H₈ClFN₄. The compound is a pyrimidine derivative and a part of the class of aminopyrimidines.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Kinase Inhibitors : A study outlines the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, potentially serving as kinase inhibitors. This process involves regioselective substitution and preparation of amides, showcasing the chemical versatility of fluoro-pyrimidines (Wada et al., 2012).

  • Amination Reactions with Halogenoaza-Aromatics : Research on amination of halogenoaza-aromatic compounds like 4-chloro-2,6-diphenylpyrimidine reveals insights into chemical reactions and synthetic methods, which could be applicable to similar fluoro-pyrimidine derivatives (Valk, Plas, & Bode, 2010).

Biological and Pharmacological Applications

  • Preparation of Deoxycytidine Kinase Inhibitors : A study describes the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, key in developing deoxycytidine kinase (dCK) inhibitors, demonstrating the role of fluoropyrimidines in medicinal chemistry (Zhang et al., 2009).

  • Anticancer Agent Development : Another research focuses on the synthesis of triazolopyrimidines as anticancer agents, where fluoro-pyrimidine structures play a crucial role in developing novel therapeutics (Zhang et al., 2007).

  • Anti-HIV-1 Evaluation : Novel MC-1220 analogs, synthesized using fluoro-pyrimidine derivatives, show promise in HIV-1 inhibition. This exemplifies the compound's potential in antiviral drug development (Loksha et al., 2016).

  • Antibacterial Property Exploration : The study of new 8-nitrofluoroquinolone derivatives, incorporating fluoro-pyrimidine structures, reveals significant antibacterial activities. This highlights the compound's use in developing new antibacterial agents (Al-Hiari et al., 2007).

Structural and Computational Analysis

  • Crystal and Molecular Structures : Investigations into the crystal and molecular structures of related pyrimidine compounds provide valuable insights into the physical and chemical properties that could be relevant for 6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine (Odell et al., 2007).

  • Molecular Docking Studies : Computational studies, such as DFT and molecular docking, offer deep understanding of the structural characteristics and potential biological interactions of similar fluoro-pyrimidine compounds (Aayisha et al., 2019).

Safety and Hazards

The safety and hazards associated with 6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine are not fully detailed in the search results. One source mentions hazard statements H302-H315-H319-H332-H335 , but does not provide further details. It is recommended to consult the material safety data sheet (MSDS) for comprehensive safety and hazard information.

properties

IUPAC Name

6-chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN3/c8-5-4(9)6(10)12-7(11-5)3-1-2-3/h3H,1-2H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYSFBRZZUPNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=N2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229271
Record name 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine

CAS RN

1311275-34-9
Record name 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311275-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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